2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid
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Overview
Description
2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid is a boronic acid derivative with the chemical formula C7H7BClNO4. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid typically involves the borylation of 2-Chloro-6-(methoxycarbonyl)pyridine. This process can be achieved through various methods, including the use of boronic esters as intermediates . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or esters and reduction to form boranes.
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and substituted pyridines .
Scientific Research Applications
2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the electrophile (aryl or vinyl halide) . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine: A strong inhibitor of methane monooxygenase, used in pesticide formulations.
2-Chloro-6-(trichloromethyl)pyridine: Used as a nitrification inhibitor in soil nitrogen processes.
Uniqueness
2-Chloro-6-(methoxycarbonyl)pyridine-4-boronic acid is unique due to its specific structure, which allows it to participate effectively in Suzuki-Miyaura coupling reactions. Its methoxycarbonyl group provides additional reactivity and versatility in organic synthesis compared to other similar compounds .
Properties
IUPAC Name |
(2-chloro-6-methoxycarbonylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPCHEPNKZCWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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